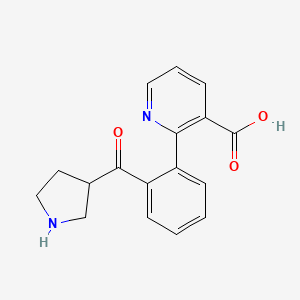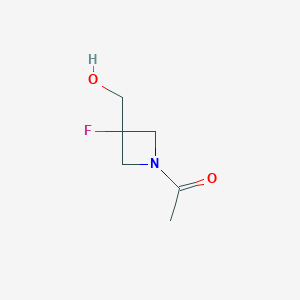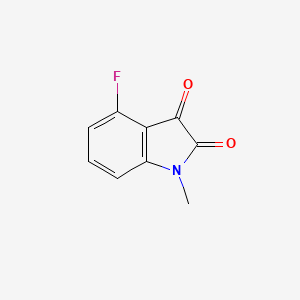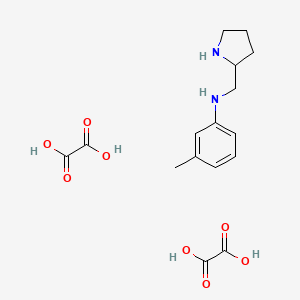
Sodium 3-(furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic acid moiety, with the sodium salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(furan-2-yl)acrylate typically involves the reaction of furan-2-carboxaldehyde with malonic acid in the presence of a base, such as piperidinium acetate. This reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield 3-(furan-2-yl)acrylic acid. The final step involves neutralizing the acrylic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of heterogeneous catalysts to facilitate the reaction under milder conditions and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The double bond in the acrylic moiety can be reduced to form the corresponding saturated compound.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Saturated 3-(furan-2-yl)propanoic acid.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(furan-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various furan derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and biodegradability
Wirkmechanismus
The mechanism of action of sodium 3-(furan-2-yl)acrylate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The furan ring’s electron-rich nature allows it to participate in redox reactions, thereby protecting cells from damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: A precursor in the synthesis of sodium 3-(furan-2-yl)acrylate.
3-(furan-2-yl)propanoic acid: A reduced form of the compound.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Uniqueness: this compound stands out due to its combination of the furan ring and acrylic acid moiety, which imparts unique chemical reactivity and biological activity. Its sodium salt form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts .
Eigenschaften
Molekularformel |
C7H5NaO3 |
|---|---|
Molekulargewicht |
160.10 g/mol |
IUPAC-Name |
sodium;(E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.Na/c8-7(9)4-3-6-2-1-5-10-6;/h1-5H,(H,8,9);/q;+1/p-1/b4-3+; |
InChI-Schlüssel |
VJVJVESAJOWFGG-BJILWQEISA-M |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


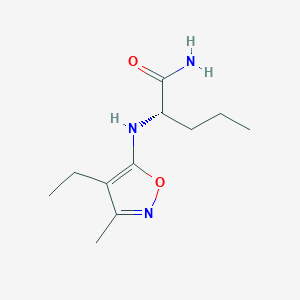
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)


![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
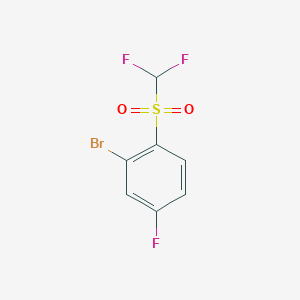
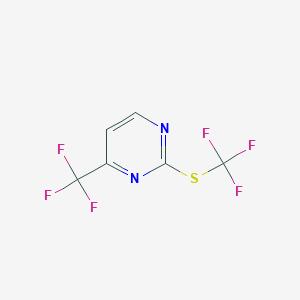
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
